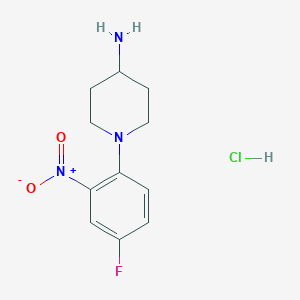

![molecular formula C39H27NO6 B3027188 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid)) CAS No. 1239602-35-7](/img/structure/B3027188.png)

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))

Übersicht

Beschreibung

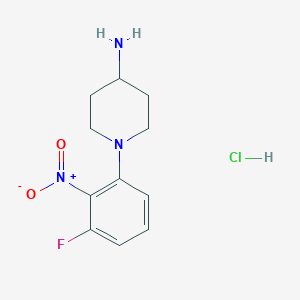

4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carboxylic acid)), also known as 4,4’,4’'-Nitrilotribenzoic acid , is a chemical compound with the molecular formula C21H15NO6 . It has a triangular structure with a triarylamine core and three aldehyde functional groups . The triarylamine core is electron rich, and the aldehyde groups condense with amines to form imine linkages in covalent organic frameworks (COFs) .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The desired product was obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5- (pinacolboronato)benzaldehyde . The reaction was carried out using Pd(PPh3)4 as a catalyst and K2CO3 as a base in DMF/H2O .Molecular Structure Analysis

The molecular structure of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carboxylic acid)) has been confirmed by molecular spectroscopy . It has a triangular structure with a triarylamine core and three aldehyde functional groups . The triarylamine core is electron rich, which may be interesting for energy storage and other electrochemical applications .Chemical Reactions Analysis

The aldehyde groups of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carboxylic acid)) condense with amines to form imine linkages in covalent organic frameworks (COFs) . For example, a [3 + 4] condensation reaction forming imine linkages between triangular 4′,4′″,4′″″-nitrilotris ( [1,1′-biphenyl]-4-carbaldehyde) with rectangular 4,4′,4″,4′″- (ethene-1,1,2,2-tetrayl)tetraaniline gave COF-1 .Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensor Development

A study by Wei et al. (2018) explored the application of a similar compound, 4,4",4⁗-nitrilotris(2'-methyl-[1,1'-biphenyl]-3-carboxylic acid), as a fluorescent chemosensor for zinc ions. This material, derived from nitrilotriacetic acid (NTA), showed selective binding to zinc ions and exhibited unique spectroscopic properties, highlighting its potential as a scaffold for creating a series of fluorescent sensors (Wei et al., 2018).

Multinuclear Complexes and Frameworks

Vereshchagin et al. (2021) focused on 4',4''',4'''''-nitrilotris(4-methoxy-[1,1'-biphenyl]-3-carbaldehyde), which serves as a precursor for tripodal salicylaldehyde with a triphenylamine core. This compound is significant in constructing multinuclear complexes and metal and covalent organic frameworks (Vereshchagin et al., 2021).

Organic-Inorganic Hybrid Materials

Cabeza et al. (2002) researched the formation of organic-inorganic hybrids using nitrilotris(methylenephosphonic acid) with transition metals. These materials exhibited varied structures, including three-dimensional porous structures, indicating potential applications in material science (Cabeza et al., 2002).

Synthesis of Zinc Complexes for Agricultural Applications

Semenov et al. (2020) synthesized water-soluble zinc(II) nitrilotris(methylenephosphonate) complexes, highlighting their potential as microfertilizers in agriculture. Their research indicates that these complexes could have a positive agronomic effect (Semenov et al., 2020).

Advanced Chemical Synthesis

Matsumoto and Nishino (2015) utilized a tertiary alkylamine, such as nitrilotris(ethane-2,1-diyl) tris(3-oxobutanoate), in Mn(III)-based oxidation processes. This study contributes to the field of organic synthesis, particularly in the creation of dihydrofurans (Matsumoto & Nishino, 2015).

Molecular Structure and Antimicrobial Activity

Ardeleanu et al. (2018) synthesized 4'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylic acid, a compound useful for metal-organic framework preparation, and investigated its molecular structure and antimicrobial activity. This research provides insights into the structural and biological properties of similar compounds (Ardeleanu et al., 2018).

Magnetism in Organic Nitroxides

Field and Lahti (2003) explored the magnetism of conjugated organic nitroxides, specifically β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid, which forms 1-D hydrogen-bonded chains. This study is relevant to understanding the magnetic properties of organic materials (Field & Lahti, 2003).

Degradation of Antiscalants in Desalination

Wang et al. (2019) investigated the degradation of nitrilotris-methylenephosphonic acid (NTMP), an antiscalant used in reverse osmosis desalination, via persulfate photolysis. This research is vital for understanding how to treat desalination waste effectively (Wang et al., 2019).

Coordination Polymers and Fluorescence

Niu et al. (2010) utilized dicarboxylic acids and nitrilotriacetic acid as secondary ligands to tune zinc(II)-organic frameworks for potential applications in fluorescence (Niu et al., 2010).

Wirkmechanismus

The mechanism of action of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carboxylic acid)) is primarily through its role as a formyl functional ligand linker for COFs in applications of carbon dioxide adsorption, photocatalysts, and sensors .

, and its appearance as a yellow to orange powder/crystals . Its molecular weight is 557.64 g/mol .

Safety and Hazards

Zukünftige Richtungen

The future directions for 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carboxylic acid)) could involve its use in the construction of multinuclear complexes, as well as metal and covalent organic frameworks . It could also be used in the synthesis of the covalent organic frameworks to separate aromatic hydrocarbons . Furthermore, due to the presence of a triphenylamine core, this scaffold has an inherent redox center, which may be interesting for energy storage and other electrochemical applications .

Eigenschaften

IUPAC Name |

4-[4-[4-(4-carboxyphenyl)-N-[4-(4-carboxyphenyl)phenyl]anilino]phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H27NO6/c41-37(42)31-7-1-25(2-8-31)28-13-19-34(20-14-28)40(35-21-15-29(16-22-35)26-3-9-32(10-4-26)38(43)44)36-23-17-30(18-24-36)27-5-11-33(12-6-27)39(45)46/h1-24H,(H,41,42)(H,43,44)(H,45,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYGETXZXGDGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183073 | |

| Record name | 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1239602-35-7 | |

| Record name | 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239602-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027110.png)

![tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3027112.png)

![tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate](/img/structure/B3027113.png)

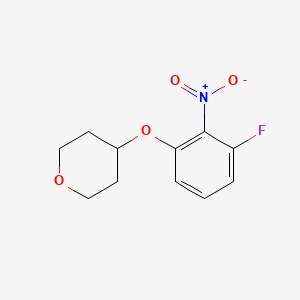

![3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline](/img/structure/B3027117.png)

![4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027118.png)

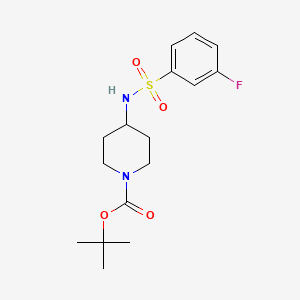

![tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027123.png)

![2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3027125.png)